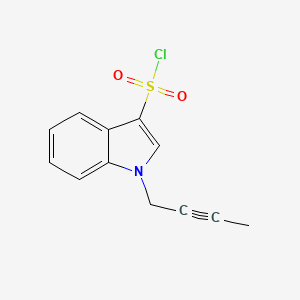
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is a fluorinated quinoline derivative with the molecular formula C11H7FINO2 and a molecular weight of 331.08 g/mol . This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate typically involves the introduction of fluorine and iodine atoms into the quinoline ring system. One common method includes the cyclization of appropriate precursors followed by halogenation reactions. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential for quality control .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium fluoride (KF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological and chemical properties .
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The incorporation of fluorine enhances its biological activity by increasing its binding affinity to target enzymes and receptors. The iodine atom can also play a role in modulating its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-fluoro-3-chloroquinoline-8-carboxylate
- Methyl 5-fluoro-3-bromoquinoline-8-carboxylate
- Methyl 5-fluoro-3-iodoquinoline-8-sulfonate
Uniqueness
Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7FINO2 |
|---|---|
Peso molecular |
331.08 g/mol |
Nombre IUPAC |
methyl 5-fluoro-3-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H7FINO2/c1-16-11(15)7-2-3-9(12)8-4-6(13)5-14-10(7)8/h2-5H,1H3 |
Clave InChI |
XDYRKZPLPHXWPP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=C(C=C1)F)C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


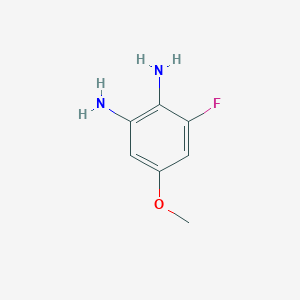
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)

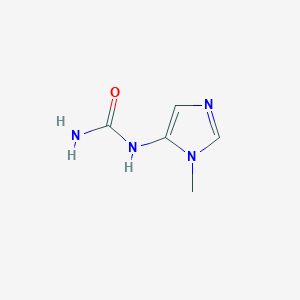




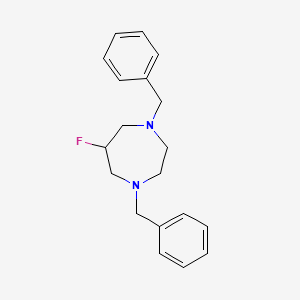


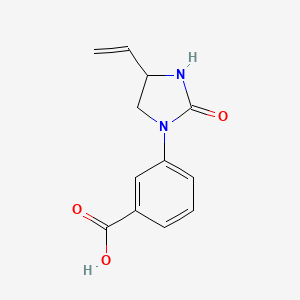
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
